

A Comparative Efficacy Analysis of N-(4-Hydroxyphenyl)propanamide and Its Analogs

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Compound of Interest

Compound Name: **N-(4-Hydroxyphenyl)propanamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of **N-(4-Hydroxyphenyl)propanamide** and its structurally related analogs. Due to the limited publicly available data on **N-(4-Hydroxyphenyl)propanamide**, this analysis focuses on the well-characterized activities of its key analogs, offering insights into their therapeutic potential and mechanisms of action. The information presented is collated from various scientific studies and is intended to guide future research and drug development efforts.

Overview of N-(4-Hydroxyphenyl)propanamide and Its Analogs

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a chemical compound structurally related to acetaminophen. While its own biological activity is not extensively documented in publicly available literature, its core structure serves as a scaffold for a diverse range of analogs with significant therapeutic properties. These analogs have been investigated for their potential in oncology, infectious diseases, and neurology. This guide will focus on three prominent classes of analogs:

- N-(4-hydroxyphenyl)retinamide (Fenretinide): A synthetic retinoid with well-documented anticancer properties.

- N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives: A class of compounds investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A series of analogs with promising antimicrobial activity against multidrug-resistant pathogens.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of various analogs of **N-(4-Hydroxyphenyl)propanamide** in different therapeutic areas.

Anticancer Activity

The anticancer efficacy of N-(4-hydroxyphenyl)retinamide (Fenretinide) has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
N-(4-hydroxyphenyl)retinamide (Fenretinide)	LNCaP	Prostate Cancer	0.9 ± 0.16	[1]
DU145	Prostate Cancer	4.4 ± 0.45	[1]	
PC-3	Prostate Cancer	3.0 ± 1.0	[1]	
MCF-7	Breast Cancer	1-10 (dose-dependent inhibition)	[2]	
MDA-MB-231	Breast Cancer	1-10 (dose-dependent inhibition)	[2]	

Histone Deacetylase (HDAC) Inhibition

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases. The IC₅₀ values for HDAC inhibition are summarized in Table 2.

Compound	Target	IC ₅₀ (μM)	Reference
Thiophene substituted derivative 5j	HDAC	0.3	[3]
Benzo[d][4][5]dioxole derivative 5t	HDAC	0.4	[3]
Other HPPB derivatives	HDAC	up to 4.0	[3]

Antimicrobial Activity

Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, are presented in Table 3.[6][7]

Compound Class	Pathogen	MIC Range (μg/mL)	Reference
Hydrazones 14-16 (with heterocyclic substituents)	Methicillin-resistant Staphylococcus aureus (MRSA)	1 - 8	[6]
Vancomycin-resistant Enterococcus faecalis	0.5 - 2	[6]	
Gram-negative pathogens	8 - 64	[6]	
Drug-resistant Candida species (including C. auris)	8 - 64	[6][7]	

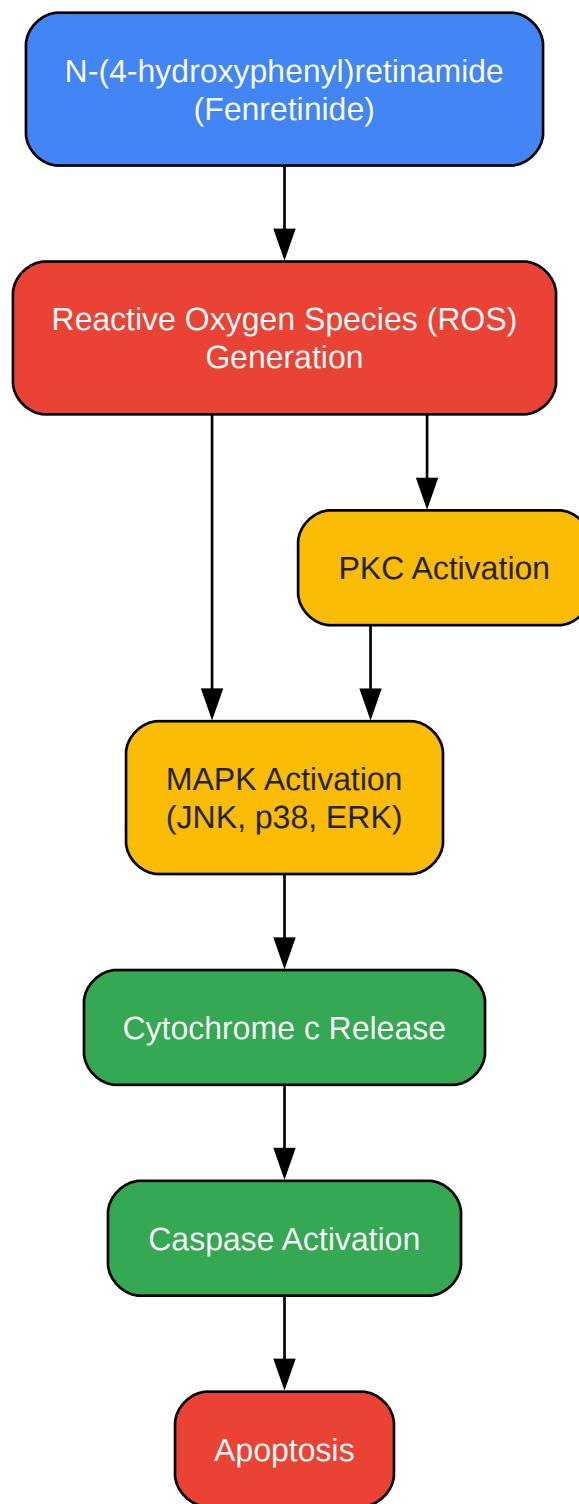
Signaling Pathways and Mechanisms of Action

The biological effects of **N-(4-Hydroxyphenyl)propanamide** analogs are mediated through various signaling pathways. The following sections describe the key mechanisms for the anticancer activities of N-(4-hydroxyphenyl)retinamide.

N-(4-hydroxyphenyl)retinamide (Fenretinide) Induced Apoptosis

Fenretinide is known to induce apoptosis in cancer cells through multiple interconnected pathways, primarily initiated by the generation of reactive oxygen species (ROS).

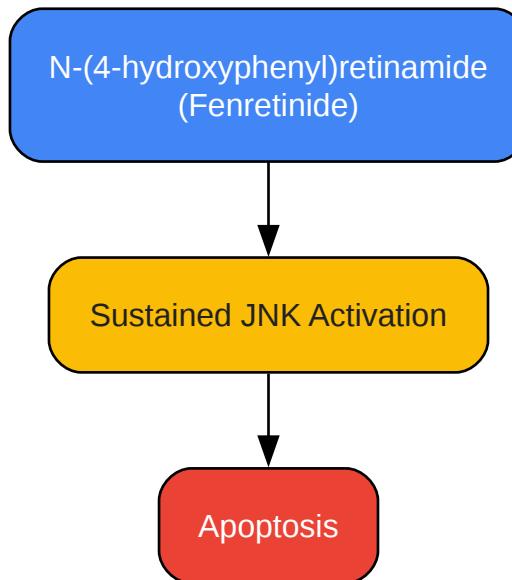
Fenretinide treatment leads to an increase in intracellular ROS levels.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This oxidative stress triggers downstream signaling cascades that culminate in programmed cell death. The proposed signaling pathway is illustrated in the diagram below.



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Caption: Fenretinide-induced ROS-mediated apoptosis pathway.

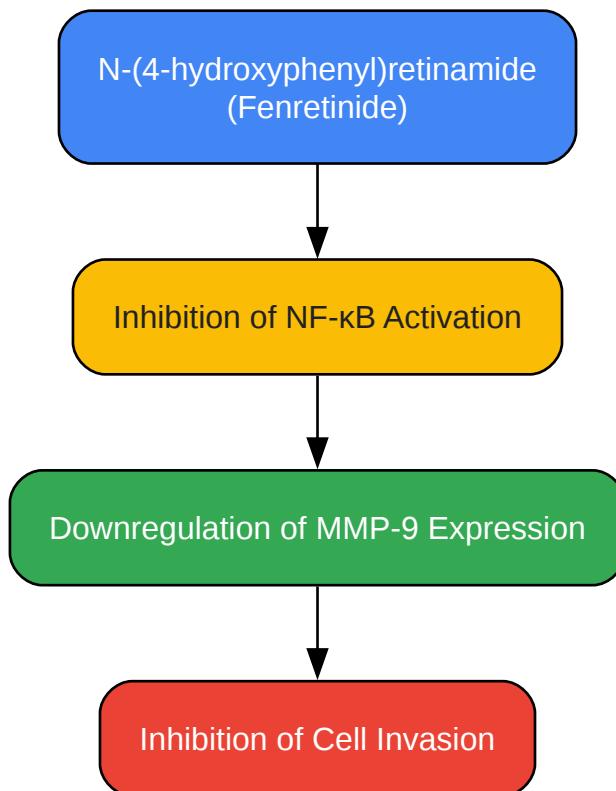
The c-Jun N-terminal kinase (JNK) pathway plays a crucial role in mediating Fenretinide-induced apoptosis.^[5] Sustained activation of JNK is observed in cancer cells sensitive to Fenretinide.



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Caption: JNK-mediated apoptosis induced by Fenretinide.

Fenretinide has also been shown to inhibit cancer cell invasion by suppressing the NF- κ B signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for metastasis.^[13]



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Caption: Fenretinide's inhibition of NF-κB and cell invasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to the activities of **N-(4-Hydroxyphenyl)propanamide** analogs.

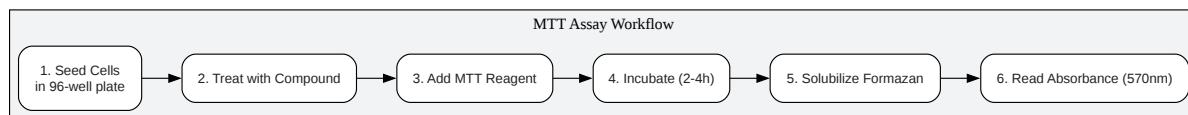
Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
- Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Caption: A simplified workflow of the MTT cell viability assay.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[18\]](#)[\[19\]](#)

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified.

Protocol:

- **Reaction Setup:** In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
- **Enzyme Addition:** Initiate the reaction by adding the HDAC enzyme (e.g., HeLa nuclear extract or a purified HDAC).
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- **Development:** Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease and an HDAC inhibitor (to prevent further deacetylation).
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
- **Data Analysis:** Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[1\]](#)[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Protocol:

- Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct comparative efficacy data for **N-(4-Hydroxyphenyl)propanamide** is scarce, the extensive research on its analogs reveals a versatile chemical scaffold with significant therapeutic potential. N-(4-hydroxyphenyl)retinamide stands out as a potent anticancer agent with a well-defined mechanism of action involving ROS-mediated apoptosis. Furthermore, the development of HPPB derivatives as HDAC inhibitors and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents highlights the broad applicability of this chemical class. This guide provides a foundation for researchers and drug development professionals to explore the structure-activity relationships of **N-(4-Hydroxyphenyl)propanamide** analogs and to design novel therapeutic agents with improved efficacy and safety profiles. Future studies directly comparing the biological activities of **N-(4-Hydroxyphenyl)propanamide** with its more studied analogs are warranted to fully elucidate its potential.

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